molecular formula C21H14BrN3O2S B302589 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302589
M. Wt: 452.3 g/mol
InChI Key: QPIYHPLJAJBGIG-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BRD73954, is a small molecule compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to inhibit the activity of HDACs, which can be useful in studying the regulation of gene expression. However, one limitation is that it may not be effective in all types of cancer cells or in all animal models.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to study its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and enzymes. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for different applications.
Conclusion:
1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a small molecule compound that has shown promising results in scientific research. It has been synthesized using various methods and has been studied for its potential applications in the field of medicine. It works by inhibiting the activity of certain enzymes and proteins, which can prevent the growth and proliferation of cancer cells and reduce inflammation. While it has advantages for lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the potential applications and mechanisms of action of 1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Synthesis Methods

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using various methods, but the most common method involves the reaction of 4-bromobenzaldehyde and 1-phenyl-1H-pyrrole-2,5-dione in the presence of thiourea. The resulting product is then purified using column chromatography to obtain a pure compound. Other methods involve the use of different reagents and solvents to obtain the desired product.

Scientific Research Applications

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential role in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(4-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C21H14BrN3O2S

Molecular Weight

452.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H14BrN3O2S/c22-14-8-10-16(11-9-14)25-20(27)18(19(26)23-21(25)28)13-17-7-4-12-24(17)15-5-2-1-3-6-15/h1-13H,(H,23,26,28)/b18-13+

InChI Key

QPIYHPLJAJBGIG-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.